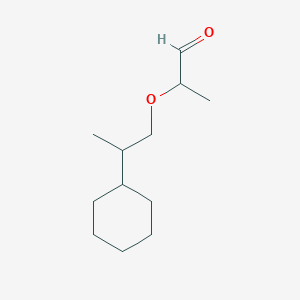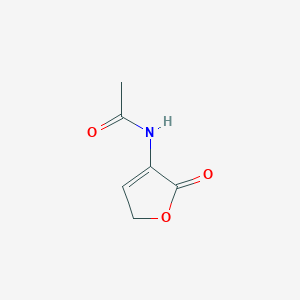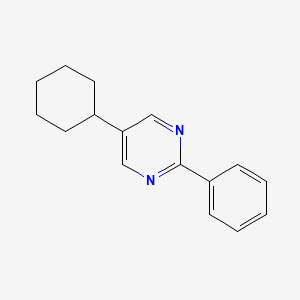![molecular formula C18H22O2S2 B14375412 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene CAS No. 89647-16-5](/img/structure/B14375412.png)
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene typically involves the reaction of benzyl halides with sulfur-containing intermediates. One common method includes the use of benzyl Grignard reagents reacting with phosphinic acid thioesters, leading to the formation of benzyl sulfides . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Benzyl Grignard reagents and phosphinic acid thioesters are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can disrupt normal cellular processes, leading to its antimicrobial and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Benzylsulfanyl)-1H-benzimidazole: Known for its antimicrobial properties.
[2-(Benzylsulfanyl)benzylidene]imidazolones: Used in the synthesis of spirocyclic compounds.
Diaryl thioethers and aryl benzyl thioethers: Commonly used in medicinal chemistry and materials science.
Uniqueness: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89647-16-5 |
|---|---|
Formule moléculaire |
C18H22O2S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-(2-benzylsulfanyl-2-methylpropyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C18H22O2S2/c1-15-9-11-17(12-10-15)22(19,20)14-18(2,3)21-13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Clé InChI |
RRLNIORMJDCELD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
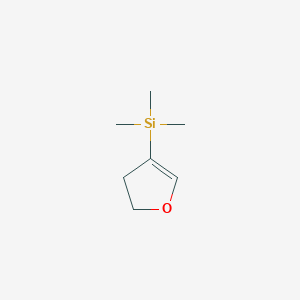
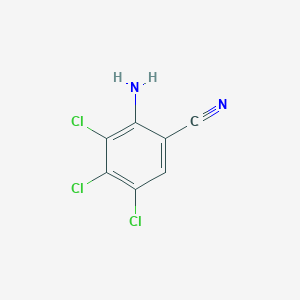

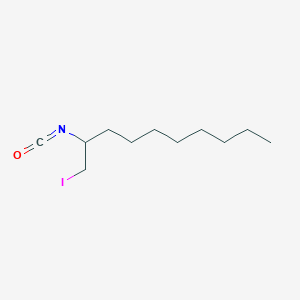
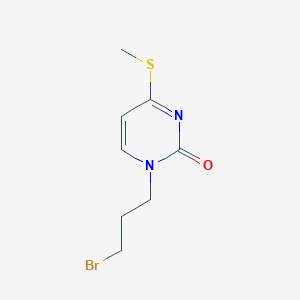
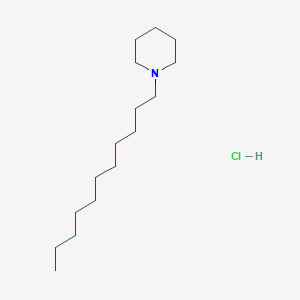
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
